molecular formula C18H18F4N4O B2375700 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775332-45-0

4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2375700
CAS No.: 1775332-45-0
M. Wt: 382.363
InChI Key: GSSLMDKITZJHAB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS No. 1775332-45-0) is a complex organic molecule with the molecular formula C₁₈H₁₈F₄N₄O and a molecular weight of 382.363 g/mol. Its structure features:

  • A benzamide core substituted with a fluoro group at the para position.
  • A piperidine ring linked to a pyrimidine moiety, which is further substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 6 .

The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug-like properties .

Properties

IUPAC Name

4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-14(7-9-26)25-17(27)12-2-4-13(19)5-3-12/h2-5,10,14H,6-9H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLMDKITZJHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the coupling of the piperidine and benzamide moieties. Common reagents used in these reactions include dimethyl sulfoxide (DMSO), potassium carbonate (K2CO3), and palladium catalysts. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzamides .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other known drugs suggests it may interact with specific biological targets, particularly in the central nervous system. The presence of the trifluoromethyl group is significant as it often enhances metabolic stability and bioavailability in drug candidates .

Dopamine D3 Receptor Modulation

Research indicates that compounds similar to 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide may act as modulators of the dopamine D3 receptor. These receptors are implicated in various neuropsychiatric disorders, making such compounds valuable for developing therapeutic agents targeting conditions like schizophrenia and addiction .

Antitumor Activity

Studies have explored the antitumor potential of fluorinated compounds, including this one, highlighting their ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis. The trifluoromethyl group is often associated with enhanced potency against cancer cell lines .

Case Study 1: Dopamine D3 Receptor Antagonists

A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of several compounds structurally related to this compound. These compounds demonstrated promising activity as antagonists at the dopamine D3 receptor, indicating their potential for treating neuropsychiatric disorders .

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers evaluated a series of fluorinated benzamides, including derivatives of the target compound. The results showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzamide structure can lead to enhanced antitumor activity .

Mechanism of Action

The mechanism of action of 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways and therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine-piperidine-benzamide hybrids , which are widely studied for their structural diversity and pharmacological relevance. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Biological Activity
4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Fluoro-substituted benzamide, trifluoromethylpyrimidine, piperidine linker Reference compound Potential kinase inhibition, anticancer properties
2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Methoxy instead of fluoro on benzamide Reduced electronegativity Similar bioactivity but altered pharmacokinetics
4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Chloro and methoxy substituents on benzamide Increased steric bulk and halogen interactions Enhanced antimicrobial activity
N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine Fluorobenzoyl group replaces benzamide Different hydrogen-bonding capacity Focus on enzyme inhibition (e.g., JAK kinases)
5-(1-methyl-1H-imidazol-4-yl)-2-{[1-(4-trifluoromethoxyphenyl)acetyl]piperidin-4-yl}benzamide Imidazole and trifluoromethoxy substituents Additional heterocyclic ring Improved CNS permeability
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide Ethylamino-pyrimidine and trifluoromethylbenzamide Flexible amino linker Anticancer activity via kinase modulation

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The fluoro group on the benzamide core (target compound) provides optimal electronegativity for target binding compared to methoxy or chloro substituents .
  • Trifluoromethyl groups on pyrimidine (common in all analogs) enhance metabolic stability, but their position (e.g., para vs. meta) influences target selectivity .

Piperidine Linker Modifications :

  • Compounds with morpholine or imidazole substituents (e.g., ) show divergent biological profiles, suggesting the piperidine ring’s substitution pattern is critical for specificity .

Therapeutic Potential: The target compound’s balanced lipophilicity (logP ~3.5) makes it superior for oral bioavailability compared to analogs with bulkier substituents (e.g., chloro-methoxy derivatives) . Imidazole-containing analogs () exhibit higher CNS activity but reduced solubility .

Research Gaps :

  • Some analogs, such as 4-((1H-imidazol-1-yl)methyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide , lack published data, highlighting the need for further studies .

Biological Activity

4-Fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This compound exhibits a complex structure that combines a fluorinated benzamide core with a piperidine and a pyrimidine moiety, contributing to its diverse biological effects.

PropertyValue
Common Name This compound
CAS Number 1775332-45-0
Molecular Formula C18H18F4N4O
Molecular Weight 382.4 g/mol

Biological Activity

Research indicates that this compound has significant biological activity, particularly as it relates to its potential therapeutic applications. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Preliminary studies suggest that derivatives of the compound exhibit notable antimicrobial properties. For instance, modifications to the structure have led to enhanced activity against various microbial species, indicating potential for development as new antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. This mechanism is critical for its potential application in treating conditions such as cancer and inflammation. For example, similar compounds have shown efficacy in inhibiting RET kinase activity, which is relevant in cancer therapy .

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, there is interest in exploring its effects on neurotransmitter systems. Compounds with similar frameworks have been studied for their potential to modulate glutamate receptors, which could lead to advancements in treating neurological disorders .

Case Studies and Research Findings

  • Antitumor Effects : In a cohort study involving patients treated with benzamide derivatives, some patients exhibited prolonged survival rates when dosed above specific thresholds. This suggests the compound's potential role in oncological therapies .
  • Inhibition of Specific Pathways : Research has documented compounds that act as allosteric modulators of metabotropic glutamate receptors (mGluR5). These compounds do not activate the receptor directly but enhance the effects of glutamate, indicating a nuanced interaction that may be relevant for therapeutic strategies against psychiatric disorders .
  • Structure-Activity Relationship (SAR) : A comprehensive analysis of related compounds has established correlations between structural modifications and biological activity. This approach aids in predicting the efficacy of new derivatives based on their chemical structure .

Future Directions

Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts with specific biological targets will enhance its therapeutic profile.
  • Clinical Trials : Conducting clinical trials will provide essential data on safety and efficacy in human subjects.
  • Derivatives Development : Synthesizing and testing derivatives could yield compounds with improved potency and selectivity for desired biological targets.

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